(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine
CAS No.: 1256667-60-3
Cat. No.: VC0111344
Molecular Formula: C7H14N2O
Molecular Weight: 142.202
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256667-60-3 |
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Molecular Formula | C7H14N2O |
Molecular Weight | 142.202 |
IUPAC Name | (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine |
Standard InChI | InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2/t6-/m0/s1 |
Standard InChI Key | PFMPDNZPMZCNHS-LURJTMIESA-N |
SMILES | C1CN(CC1N)C2COC2 |
Introduction
Chemical Structure and Properties
Physicochemical Properties
The physicochemical properties of (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine are summarized in Table 1 below:
Property | Value | Source |
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Molecular Formula | C₇H₁₄N₂O | |
Molecular Weight | 142.202 g/mol | |
CAS Number | 1349699-88-2 | |
Storage Conditions | 2-8°C | |
Purity (Commercial) | 95% |
The presence of the oxetane ring in this compound likely contributes to increased aqueous solubility and decreased lipophilicity compared to similar structures without this moiety. Research on oxetane-containing compounds has demonstrated that the incorporation of an oxetane ring can significantly enhance drug-like properties, including solubility and metabolic stability, which are crucial factors in pharmaceutical development .
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine typically involves multiple steps, focusing on the formation of the individual heterocyclic components and their subsequent coupling. Based on synthetic approaches described for similar compounds, the preparation may involve the following key steps:
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Formation of the oxetane ring through cyclization reactions, potentially involving epoxides and aldehydes
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Preparation of the chiral pyrrolidine component with appropriate functionalization at the 3-position
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Coupling of the two heterocyclic components through nucleophilic substitution or related reactions
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Purification and isolation of the stereochemically pure (3S) isomer
Oxetane Ring Formation
The synthesis of oxetane rings, a critical component of the target molecule, has been extensively studied. According to recent advances in synthetic methodology, oxetane rings can be prepared through various routes, including intramolecular Williamson ether synthesis, photochemical [2+2] cycloaddition, and ring contraction of appropriately substituted tetrahydrofurans . The choice of method depends on the specific substitution pattern required for the final molecule.
Research has demonstrated that oxetane rings can also be constructed from sugar derivatives through ring contraction strategies. For instance, treatment of appropriately functionalized lactone triflates with base can lead to ring contraction, forming oxetane structures . These methodologies provide stereoselective routes to functionalized oxetanes that could serve as building blocks for more complex structures like (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine.
Chemical Reactivity
Reactivity Profile
The reactivity of (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine is largely determined by the presence of its key functional groups:
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The secondary amine group at the 3-position of the pyrrolidine ring can participate in various reactions, including nucleophilic substitution, acylation, and oxidation.
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The oxetane ring, being a strained four-membered cyclic ether, can undergo ring-opening reactions under certain conditions.
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The tertiary amine of the pyrrolidine ring provides another site for potential reactivity, particularly in alkylation reactions.
Stability Considerations
Research on similar oxetane-containing structures has revealed that the substitution pattern around the oxetane ring can dramatically affect metabolic stability. For instance, gem-dimethyl substitution at the 4-position of oxetanes has been shown to provide enhanced stability, with intrinsic clearance rates as low as 25.9 mL·min⁻¹·kg⁻¹, whereas substitution at the 3-position resulted in significantly reduced stability (intrinsic clearance > 293 mL·min⁻¹·kg⁻¹) . This suggests that the unsubstituted oxetane in (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine might benefit from strategic substitution to enhance its metabolic stability further.
Biological Activity and Mechanism of Action
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine requires examination of how structural modifications might affect its biological properties. Research on related compounds suggests that:
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The stereochemistry at the 3-position of the pyrrolidine ring (S-configuration) may be crucial for specific biological activities.
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Modifications to the oxetane ring, such as substitution with alkyl groups, could significantly impact metabolic stability and binding properties.
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Functionalization of the amine group might provide a versatile handle for tuning the compound's pharmacological profile.
Research on oxetane-containing thalidomide analogs has demonstrated that replacing a carbonyl group with an oxetane can lead to increased solubility, decreased lipophilicity, and improved configurational stability . Similar benefits might be anticipated for derivatives of (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine, suggesting potential avenues for structural optimization.
Research Applications
Medicinal Chemistry Applications
(3S)-1-(oxetan-3-yl)pyrrolidin-3-amine has several potential applications in medicinal chemistry:
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Building Block for Drug Discovery: The compound's unique structural features make it a valuable building block for the synthesis of more complex drug candidates.
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Pharmacokinetic Modulator: The oxetane ring's ability to enhance solubility and modify lipophilicity suggests that (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine could serve as a structural element to improve the pharmacokinetic properties of drug candidates.
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Bioisosteric Replacement: The oxetane moiety in this compound represents a potential bioisosteric replacement for carbonyl groups or gem-dimethyl units in existing drug molecules, potentially leading to improved drug-like properties.
Synthetic Organic Chemistry
In synthetic organic chemistry, (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine could serve as:
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A chiral building block for asymmetric synthesis
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A precursor for more complex heterocyclic systems
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A model compound for studying the reactivity and properties of oxetane-containing amines
The chiral nature of this compound, combined with its multiple reactive sites, makes it a versatile synthetic intermediate with potential applications in both academic and industrial research settings.
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine merit comparison:
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(3R)-1-(oxetan-3-yl)pyrrolidin-3-amine: The enantiomer with opposite stereochemistry at the 3-position of the pyrrolidine ring, likely exhibiting different biological activities due to the change in spatial arrangement.
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1-(oxetan-3-yl)pyrrolidine: Lacks the amine group at the 3-position, resulting in different physicochemical properties and potential applications.
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1-(tetrahydrofuran-3-yl)pyrrolidin-3-amine: Contains a five-membered tetrahydrofuran ring instead of the four-membered oxetane, likely resulting in reduced ring strain and different conformational properties.
Comparative Properties
Table 2 presents a comparative analysis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine and related compounds:
Compound | Key Structural Feature | Potential Advantage |
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(3S)-1-(oxetan-3-yl)pyrrolidin-3-amine | Oxetane ring + chiral pyrrolidine | Unique 3D structure, potential for specific biological interactions |
Morpholine analogs | Six-membered ring with oxygen | More conformationally flexible, established pharmaceutical applications |
Piperazine analogs | Six-membered ring with two nitrogens | Enhanced hydrogen-bonding capabilities, more basic character |
Spirocyclic oxetanes | Oxetane in a spirocyclic arrangement | Rigidified structure, potentially enhanced metabolic stability |
Research has demonstrated that oxetane-containing compounds often exhibit different properties compared to their morpholine or carbonyl-containing counterparts. For instance, when compared to morpholine, spirocyclic oxetane analogs showed increased aqueous solubility and decreased lipophilicity while maintaining metabolic stability toward oxidation . These comparative advantages might extend to (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine, suggesting potential benefits over conventional heterocyclic systems in drug design.
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